molecular formula C8H13F3O2 B15312125 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid

4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid

Cat. No.: B15312125
M. Wt: 198.18 g/mol
InChI Key: VZQTURHWMUORDD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C8H13F3O2. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the stability, lipophilicity, and bioavailability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid can be achieved through various synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

4,4-dimethyl-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C8H13F3O2/c1-7(2,3)5(4-6(12)13)8(9,10)11/h5H,4H2,1-3H3,(H,12,13)

InChI Key

VZQTURHWMUORDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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